3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-13(6-7-14(19)20)15(16)18(17-10)9-11-4-3-5-12(8-11)21-2/h3-8H,9H2,1-2H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUOOYJFTSAYCU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole. This intermediate is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticonvulsant properties. For example, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides have been synthesized and evaluated for their anticonvulsant activity against induced seizures. These compounds were tested using the maximal electroshock seizure (MES) model, demonstrating significant efficacy in seizure control .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies involving pyrazole derivatives have shown promising results in reducing inflammation and pain in animal models, particularly through the carrageenan-induced paw edema test. The analgesic properties were assessed using the tail flick method, indicating potential therapeutic applications for pain management .
Antioxidant Properties
Recent studies have explored the antioxidant capabilities of pyrazole derivatives, including compounds related to 3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid. These compounds demonstrated significant radical scavenging activity, suggesting their potential use in combating oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of various starting materials under specific conditions to yield the desired pyrazole structure. For instance, the Knoevenagel condensation method has been employed to create related derivatives that possess enhanced biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Variations and Key Differences
The target compound differs from analogs primarily in the substituent on the benzyl group at the pyrazole N1 position. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., 3-Methoxy): The target compound’s 3-methoxy group may enhance solubility via hydrogen bonding compared to halogenated analogs, which are more lipophilic .
Synthetic Accessibility :
- Compounds like the target and its analogs are synthesized via condensation reactions between pyrazole intermediates and acrylic acid derivatives, often using dioxane or acetone as solvents .
- The 3-methoxybenzyl group may require protection/deprotection strategies during synthesis to avoid side reactions .
Biological Relevance :
- Pyrazole-acrylic acid derivatives are studied for interactions with enzymes (e.g., cyclooxygenase) or receptors, where substituents on the benzyl group modulate binding affinity .
- The naphthalen-1-ylmethyl analog (Table 1) shows higher molecular weight and steric bulk, which could influence pharmacokinetics .
Hydrogen Bonding and Crystallography
- The target compound’s carboxylic acid group and methoxy substituent enable hydrogen-bonding networks, critical for crystal packing and stability .
- By contrast, halogenated analogs (e.g., 2-chlorophenyl derivative) rely more on van der Waals interactions, as seen in crystallographic studies using SHELX software .
Biological Activity
3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid, also known by its CAS number 956713-74-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, which is a common motif in many bioactive compounds, contributing to various pharmacological effects.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit notable antimicrobial properties. A study highlighted that compounds similar to 3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid demonstrate significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant capacity using various assays such as DPPH radical scavenging and reducing power tests. These assays demonstrated that the compound effectively scavenges free radicals, suggesting potential protective effects against oxidative stress-related diseases .
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through in vitro studies, where it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .
The biological activities of 3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid are primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity - The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Scavenging Free Radicals - The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Modulation of Gene Expression - It may influence the expression of genes involved in inflammatory pathways.
Case Studies
A notable case study involved the administration of this compound in an animal model of arthritis, where it significantly reduced joint swelling and pain compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated animals .
Q & A
Q. What are the optimal synthetic routes for 3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example:
- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters under acidic conditions (e.g., H₂SO₄) .
- Step 2: Introduction of the 3-methoxyphenylmethyl group via alkylation using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3: Formation of the propenoic acid moiety via Claisen-Schmidt condensation with malonic acid derivatives under reflux conditions.
Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD resolves the Z/E configuration of the propenoic acid group and confirms substituent positions. For analogs, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 achieves R-factors < 0.05 .
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies key signals:
- Pyrazole C3-methyl: δ ~2.3 ppm (s, 3H).
- Methoxyphenyl OCH₃: δ ~3.8 ppm (s, 3H).
- Propenoic acid α,β-unsaturated protons: δ ~6.5–7.2 ppm (doublets, J = 15–16 Hz) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* basis set) for charge optimization.
- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) in GROMACS with CHARMM36 force field. Analyze hydrogen bonding (e.g., pyrazole N1 with catalytic residues) and hydrophobic interactions (3-methoxyphenyl group) .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies) be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 h), and solvent controls (DMSO ≤0.1%).
- Metabolomic Profiling: Use LC-MS/MS to identify metabolite interference (e.g., esterase-mediated hydrolysis of the propenoic acid group).
- Structural Analog Comparison: Compare activity with derivatives lacking the 3-methoxy group (e.g., 4-chlorophenyl analogs) to isolate pharmacophoric contributions .
Q. What strategies enable the study of structure-activity relationships (SAR) for this compound’s anti-inflammatory properties?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically:
- Replace 3-methoxyphenyl with 4-fluorophenyl to assess electronic effects.
- Substitute propenoic acid with propanoic acid to evaluate conformational flexibility.
- In Vitro Testing: Measure COX-2 inhibition via ELISA and NF-κB pathway modulation using luciferase reporter assays .
- Data Analysis: Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values.
Data Contradictions and Resolution
Q. Why do some studies report high cytotoxicity while others show therapeutic potential?
Methodological Answer:
- Dose-Dependency: Perform MTT assays across a broad concentration range (0.1–100 μM) to identify therapeutic windows.
- Cell-Type Specificity: Test primary vs. immortalized cells; e.g., primary fibroblasts may show higher tolerance than cancer lines .
- Redox Activity: Measure ROS generation via DCFH-DA assay; propenoic acid derivatives may induce oxidative stress at high doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
